Dimethylaminosulfur trifluoride
Overview
Description
Dimethylaminosulfur trifluoride is an organosulfur compound with the chemical formula (CH₃)₂NSF₃. It is a colorless liquid that is widely used as a fluorinating reagent in organic synthesis. This compound is known for its ability to replace hydroxyl groups with fluorine atoms, making it a valuable tool in the preparation of organofluorine compounds .
Preparation Methods
Dimethylaminosulfur trifluoride is typically synthesized by reacting dimethylaminotrimethylsilane with sulfur tetrafluoride. The reaction is carried out at low temperatures, usually around -70°C, in an ether solvent. The reaction mixture is then stirred at room temperature for several days, and the desired product is obtained by filtration as a white crystalline solid .
Chemical Reactions Analysis
Dimethylaminosulfur trifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used to replace hydroxyl groups in alcohols with fluorine atoms, resulting in the formation of alkyl fluorides.
Oxidation Reactions: It can convert aldehydes and ketones to geminal difluorides.
Rearrangement Reactions: It can catalyze water elimination and cyclic Beckmann-rearrangement type reactions.
Common reagents and conditions used in these reactions include low temperatures (often -78°C to room temperature) and solvents such as diethyl ether . Major products formed from these reactions include alkyl fluorides, geminal difluorides, and cyclic ethers .
Scientific Research Applications
Dimethylaminosulfur trifluoride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dimethylaminosulfur trifluoride involves the nucleophilic attack of the hydroxyl group of the substrate on the sulfur atom, followed by the elimination of hydrogen fluoride. This leads to the formation of an alkoxyaminosulfur difluoride intermediate, which then undergoes nucleophilic attack by fluoride to produce the final fluorinated product . The reaction can proceed via either an S_N1 or S_N2 pathway, depending on the structure of the substrate .
Comparison with Similar Compounds
Dimethylaminosulfur trifluoride is part of a group of compounds known as dialkylaminosulfur trifluorides. Similar compounds include:
Diethylaminosulfur trifluoride:
Bis(2-methoxyethyl)aminosulfur trifluoride:
Aminodifluorosulfinium tetrafluoroborate: A storage-stable reagent that provides greater selectivity and less elimination byproduct compared to DAST and Deoxo-Fluor.
This compound is unique in its balance of reactivity and stability, making it a versatile reagent for various fluorination reactions.
Properties
IUPAC Name |
N-methyl-N-(trifluoro-λ4-sulfanyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6F3NS/c1-6(2)7(3,4)5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVQQRYWWAGSQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192068 | |
Record name | Sulfur, trifluoro(N-methylmethanaminato)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3880-03-3 | |
Record name | Sulfur, trifluoro(N-methylmethanaminato)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003880033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfur, trifluoro(N-methylmethanaminato)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Dimethylamino)sulfur trifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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